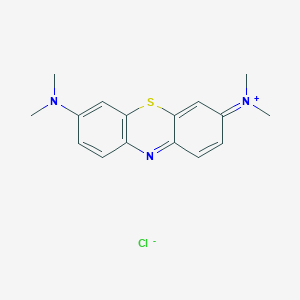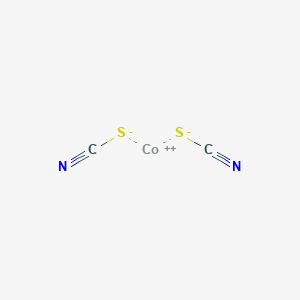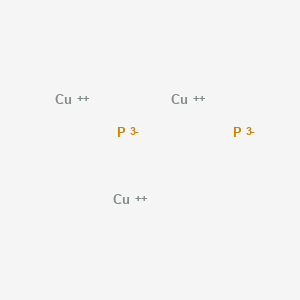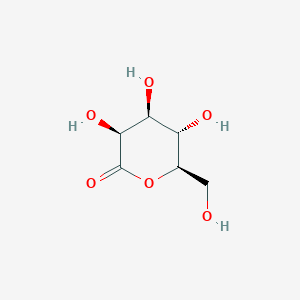
二甲基DL-谷氨酸盐酸盐
描述
Dimethyl DL-Glutamate Hydrochloride (DMG HCl) is a compound that is used in a variety of scientific research applications. It is a white crystalline powder that is soluble in water and has a melting point of around 250°C. DMG HCl is an important component of many biochemical and physiological processes, and its use in laboratory experiments has been increasing in recent years.
科学研究应用
细胞可渗透谷氨酸衍生物
二甲基DL-谷氨酸盐酸盐是一种细胞可渗透的谷氨酸衍生物 。这意味着它可以穿过细胞膜,从而使其能够与细胞内成分相互作用。这种特性使其在各种生物学和医学研究应用中发挥作用。
胰岛素释放增强剂
研究发现,该化合物可以增强孤立胰岛和糖尿病动物模型中葡萄糖诱导的胰岛素释放 。这表明它可能潜在地用于治疗糖尿病或与糖尿病和胰岛素调节相关的研究。
胰岛素促分泌潜能增强剂
已证明二甲基DL-谷氨酸盐酸盐可以增强格列本脲和胰高血糖素样肽-1的胰岛素促分泌潜能 。这意味着它可以增强这些物质刺激胰岛素分泌的能力,这在治疗糖尿病等疾病方面可能是有益的。
β细胞研究中的研究工具
该化合物在研究β细胞中谷氨酸作用时用作谷氨酸的细胞可渗透形式 。β细胞是胰腺中产生胰岛素的细胞,因此该化合物可能成为与糖尿病和其他代谢疾病相关的研究中的宝贵工具。
谷氨酸介导的神经信号传导的拮抗剂
有趣的是,虽然二甲基DL-谷氨酸盐酸盐可以增强谷氨酸的某些作用,但它也可以充当谷氨酸介导的神经信号传导的拮抗剂 。这意味着它可以抑制谷氨酸在神经系统中的作用,这可能使其在与神经系统疾病相关的研究中发挥作用。
对髓样细胞具有细胞毒性
研究发现,该化合物对髓样细胞具有细胞毒性 。这意味着它可以杀死这些细胞,这些细胞是白细胞的一种类型。这种特性可能潜在地用于治疗某些类型的癌症或涉及髓样细胞的其他疾病。
作用机制
安全和危害
When handling Dimethyl DL-Glutamate Hydrochloride, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
生化分析
Biochemical Properties
Dimethyl DL-Glutamate Hydrochloride interacts with several enzymes, proteins, and other biomolecules. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes . It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 . It can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling .
Cellular Effects
Dimethyl DL-Glutamate Hydrochloride influences cell function by enhancing insulin release in response to glucose . It also potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1 . It can be cytotoxic to myeloid cells and act as an antagonist of glutamate-mediated neurosignaling .
Molecular Mechanism
The molecular mechanism of Dimethyl DL-Glutamate Hydrochloride involves its interaction with various biomolecules. It enhances insulin release in response to glucose, potentiates the insulinotropic potential of glyburide and glucagon-like peptide 1, and acts as an antagonist of glutamate-mediated neurosignaling .
Temporal Effects in Laboratory Settings
The effects of Dimethyl DL-Glutamate Hydrochloride change over time in laboratory settings. For instance, in islets exposed to L-leucine, the insulinotropic action of Dimethyl DL-Glutamate Hydrochloride coincided with an early fall and later increase in 86Rb outflow .
Dosage Effects in Animal Models
The effects of Dimethyl DL-Glutamate Hydrochloride vary with different dosages in animal models. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes .
Metabolic Pathways
Dimethyl DL-Glutamate Hydrochloride is involved in various metabolic pathways. It enhances insulin release in response to glucose in isolated islets and in animal models of diabetes .
属性
IUPAC Name |
dimethyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)4-3-5(8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUPLHQOVIUESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40388975 | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13515-99-6, 23150-65-4 | |
| Record name | Dimethyl DL-glutamate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23150-65-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dimethyl 2-aminopentanedioate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40388975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHYL DL-GLUTAMATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16247QSY33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



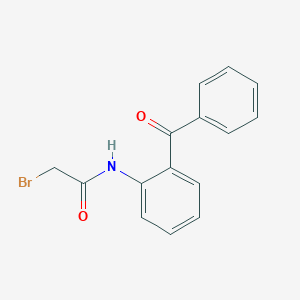
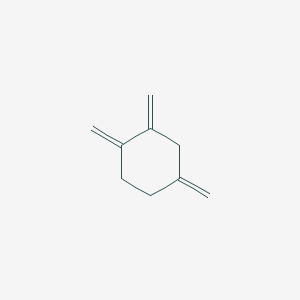
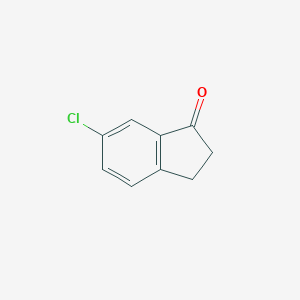





![2-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B79725.png)
